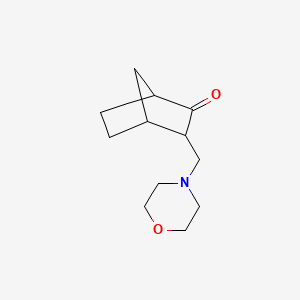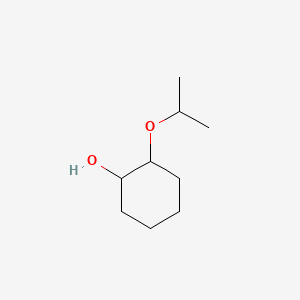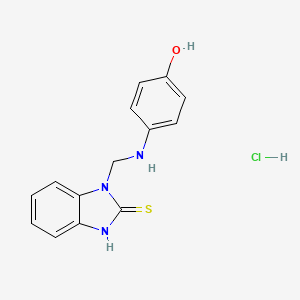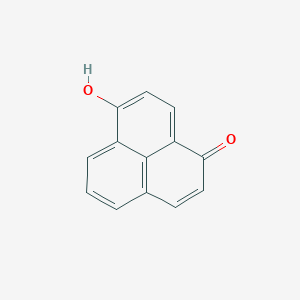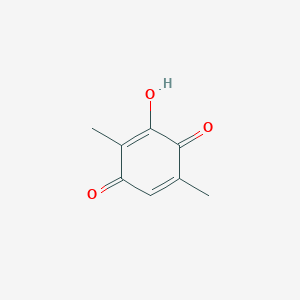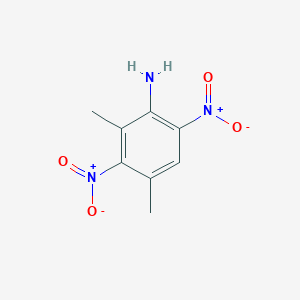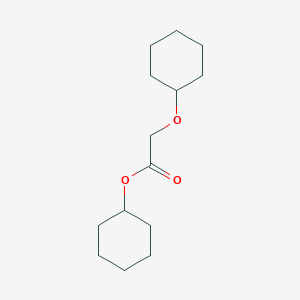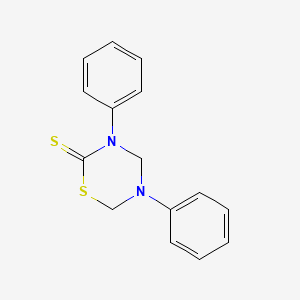
3,5-Diphenyl-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a thiadiazine ring with two phenyl groups attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamates with formaldehyde and primary amines. The formation of the thiadiazine ring is achieved via a one-pot domino reaction between the pre-formed dithiocarbamate, formaldehyde, and the amine component . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazine ring itself.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
3,5-Diphenyl-1,3,5-thiadiazinane-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to their death.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Known for its antimicrobial and antifungal properties.
3,5-Diphenyl-1,3,5-thiadiazine-2-thione: Similar in structure but differs in the oxidation state of the sulfur atom.
3,5-Diphenyl-1,3,5-thiadiazine: Lacks the thione group, resulting in different chemical reactivity and biological activity.
Uniqueness: 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of biological activities, including enzyme inhibition, antimicrobial, and antioxidant properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
14318-36-6 |
|---|---|
Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,5-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H14N2S2/c18-15-17(14-9-5-2-6-10-14)11-16(12-19-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
KBPSVLPWPIBVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
